molecular formula C5H9NO3 B12918723 5-Isoxazolidinecarboxylic acid, methyl ester CAS No. 15166-59-3

5-Isoxazolidinecarboxylic acid, methyl ester

Cat. No.: B12918723
CAS No.: 15166-59-3
M. Wt: 131.13 g/mol
InChI Key: JMPINCVRAYMNFG-UHFFFAOYSA-N
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Description

Methyl isoxazolidine-5-carboxylate is a heterocyclic compound that belongs to the class of isoxazolidines Isoxazolidines are five-membered ring structures containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl isoxazolidine-5-carboxylate can be synthesized through various synthetic routes. One common method involves the cycloaddition reaction between nitrile oxides and alkenes. This reaction typically requires a catalyst such as copper (I) chloride and is carried out under mild conditions . Another method involves the use of α,β-acetylenic oximes, which undergo cycloisomerization in the presence of gold (III) chloride to form substituted isoxazolidines .

Industrial Production Methods

Industrial production of methyl isoxazolidine-5-carboxylate often involves large-scale cycloaddition reactions using readily available starting materials. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of metal-free synthetic routes is also explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl isoxazolidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl isoxazolidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl isoxazolidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl isoxazolidine-5-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

15166-59-3

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

methyl 1,2-oxazolidine-5-carboxylate

InChI

InChI=1S/C5H9NO3/c1-8-5(7)4-2-3-6-9-4/h4,6H,2-3H2,1H3

InChI Key

JMPINCVRAYMNFG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCNO1

Origin of Product

United States

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